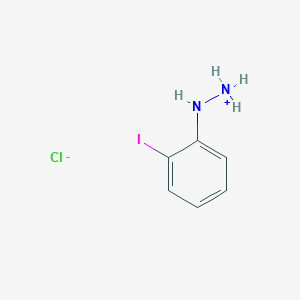

(2-Iodophenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-iodophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLUKLKKUJXLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride: Chemical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (2-Iodophenyl)hydrazine hydrochloride, a key building block in synthetic chemistry, particularly in the construction of indole ring systems. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its synthesis and application in the Fischer indole synthesis, and discusses relevant analytical methodologies.

Core Chemical Properties

This compound is a substituted phenylhydrazine that serves as a versatile reagent in organic synthesis. Its chemical identity and fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 60481-34-7 | |

| Molecular Formula | C₆H₈ClIN₂ | |

| Molecular Weight | 270.50 g/mol | [1] |

| IUPAC Name | 1-(2-iodophenyl)hydrazine hydrochloride | |

| Physical Form | Solid | |

| Melting Point | Data not available for the 2-iodo isomer. For comparison, the melting point of (4-Iodophenyl)hydrazine is 102-106 °C. | [2] |

| Solubility | Soluble in water. Specific solubility data in other common organic solvents is not readily available. | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-iodoaniline. The first step involves the diazotization of the aniline, followed by reduction of the resulting diazonium salt to the corresponding hydrazine.

Experimental Protocol: Synthesis from 2-Iodoaniline

Step 1: Diazotization of 2-Iodoaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Reduction to this compound

-

In a separate large beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution with vigorous stirring. A precipitate should form.

-

Allow the mixture to stand for a period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material and byproducts.

-

Dry the resulting solid under vacuum to yield this compound.

Synthesis workflow for this compound.

Application in Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of a 7-Iodoindole Derivative

This protocol describes a general procedure for the synthesis of a 7-iodoindole derivative from this compound and a generic ketone.

Step 1: Hydrazone Formation

-

In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add the desired ketone or aldehyde (1.1 equivalents) to the suspension.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

Step 2: Indolization (Cyclization)

-

To the hydrazone mixture from Step 1, add an acid catalyst. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) or glacial acetic acid, or Lewis acids such as zinc chloride (ZnCl₂).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The optimal temperature will depend on the specific substrates and catalyst used.

-

Monitor the reaction by TLC until the formation of the indole product is complete.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 7-iodoindole derivative.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

General workflow for the Fischer Indole Synthesis.

Analytical Methods

The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the reactive nature of the hydrazine moiety, derivatization is often employed to enhance detection and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of phenylhydrazines.

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Chromatographic Conditions (General Method):

-

Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm) is a common choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Derivatization for Enhanced Sensitivity:

For trace analysis, pre-column derivatization with an aldehyde, such as salicylaldehyde, can be performed to form a stable hydrazone with enhanced UV absorbance. The resulting hydrazone can then be analyzed by HPLC, often with detection at a longer wavelength (e.g., 360 nm).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of (2-Iodophenyl)hydrazine, typically after derivatization to improve volatility and thermal stability.

Derivatization:

-

Reaction with a suitable derivatizing agent, such as ortho-phthalaldehyde (OPA), can be employed to form a stable, volatile derivative.[5]

GC-MS Conditions (General Method):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally used.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities or byproducts.

-

Detection: Mass spectrometry (MS) provides both quantification and structural information.

References

- 1. iajpr.com [iajpr.com]

- 2. 4-碘苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. benchchem.com [benchchem.com]

- 5. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride

(CAS Number: 60481-34-7)

This technical guide provides a comprehensive overview of (2-Iodophenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a probable synthetic route, its significant applications, a representative experimental protocol, and essential safety and handling information.

Physicochemical Properties

This compound is a substituted aromatic hydrazine salt. The presence of an iodine atom on the phenyl ring makes it a valuable precursor for introducing this halogen into more complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 60481-34-7 | [1] |

| Molecular Formula | C₆H₈ClIN₂ | [2] |

| Molecular Weight | 270.50 g/mol | [3] |

| IUPAC Name | 1-(2-iodophenyl)hydrazine hydrochloride | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | DLLUKLKKUJXLNY-UHFFFAOYSA-N | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][4] |

Note: The molecular weight of the free base, (2-Iodophenyl)hydrazine (CAS 50914-15-3), is 234.04 g/mol .[5]

Synthesis and Preparation

While specific industrial synthesis routes for this compound are proprietary, a standard laboratory preparation would likely follow the well-established Sandmeyer reaction, starting from 2-iodoaniline. This multi-step process involves diazotization followed by reduction.

A logical workflow for the synthesis is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary and most significant application of this compound is its use as a key building block in the Fischer indole synthesis .[6] This reaction is a cornerstone of heterocyclic chemistry, providing a versatile route to the indole scaffold, which is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials.[7]

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[6][8] The use of a substituted phenylhydrazine, such as (2-Iodophenyl)hydrazine, allows for the direct synthesis of specifically substituted indoles. These resulting halogenated indoles are crucial intermediates for further functionalization, often through cross-coupling reactions, to build complex molecular targets in drug discovery programs.[6]

The general mechanism for the Fischer indole synthesis is depicted below.

Caption: General mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following is a representative experimental protocol for the Fischer indole synthesis using this compound and a generic ketone (e.g., cyclohexanone) to produce the corresponding indole derivative.

Objective: To synthesize 7-iodo-1,2,3,4-tetrahydrocarbazole.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid (as solvent and catalyst)[9]

-

Ethanol

-

Ice water

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent like ethanol or glacial acetic acid.

-

Add 1.1 equivalents of cyclohexanone to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

Work-up and Isolation:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice water to precipitate the crude product.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure indole derivative.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[4][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[10]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[4]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[10]

GHS Hazard Information:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Source:[2]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[4][10]

References

- 1. 60481-34-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 60481-34-7 [sigmaaldrich.com]

- 3. 93387-82-7|(3-Iodophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Technical Data Sheet: (2-Iodophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight of (2-Iodophenyl)hydrazine hydrochloride, a key reagent in various chemical syntheses.

Molecular Weight and Composition

This compound is the hydrochloride salt of (2-Iodophenyl)hydrazine. The addition of hydrogen chloride (HCl) to the hydrazine compound results in the formation of this stable salt.

The molecular formula for this compound is C₆H₈ClIN₂. Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. Based on established atomic masses, the molecular weight is 270.5 g/mol .[1]

A detailed breakdown of the molecular weight calculation is provided in the table below.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011[2][3] | 72.066 |

| Hydrogen | H | 8 | 1.008[4][5] | 8.064 |

| Chlorine | Cl | 1 | 35.45[6][7] | 35.45 |

| Iodine | I | 1 | 126.904[8][9] | 126.904 |

| Nitrogen | N | 2 | 14.007[10][11] | 28.014 |

| Total | 270.498 |

Note: The calculated molecular weight of 270.498 g/mol is consistent with the commonly cited value of 270.5 g/mol .[1]

The molecular weight of the free base, (2-Iodophenyl)hydrazine (C₆H₇IN₂), is 234.04 g/mol .[12]

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, experimental protocols for its determination are not typically presented in this context. The value is derived from foundational chemical principles.

Similarly, signaling pathways are biological processes and are not relevant to the intrinsic chemical properties of a single molecule like this compound.

Logical Relationship of Molecular Composition

The following diagram illustrates the elemental composition that contributes to the overall molecular weight of this compound.

Caption: Elemental components of this compound.

References

- 1. (4-Iodophenyl)hydrazine hydrochloride [oakwoodchemical.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 8. Iodine History, Symbol & Properties | Study.com [study.com]

- 9. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 12. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling of (2-Iodophenyl)hydrazine hydrochloride

An In-depth Technical Guide on the Safety and Handling of (2-Iodophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

This compound (CAS No: 60481-34-7) is a substituted hydrazine derivative utilized as a key building block in organic synthesis, particularly in the construction of indole-containing scaffolds relevant to pharmaceutical research. This technical guide provides a comprehensive overview of its safety, handling, and toxicological properties. It includes detailed protocols for safe handling, emergency procedures, and a representative experimental workflow for its application in the Fischer indole synthesis. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. Its hydrochloride salt form generally offers improved stability and solubility in certain solvents compared to the free base.

| Property | Value | Reference |

| CAS Number | 60481-34-7 | |

| Molecular Formula | C₆H₈ClIN₂ | |

| Molecular Weight | 270.50 g/mol | [1] |

| IUPAC Name | (2-iodophenyl)hydrazine;hydrochloride | [1] |

| Appearance | Solid | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Hazard Identification and Toxicology

This compound is classified as hazardous. The GHS classifications from aggregated sources indicate significant acute toxicity and other health risks.[2] It is imperative to handle this chemical with appropriate caution.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H301/H302 | Danger | Toxic if swallowed[2] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335 | Warning | May cause respiratory irritation |

| Carcinogenicity (Suspected) | H351 | Warning | Suspected of causing cancer[2][3] |

Note: Data is often for similar phenylhydrazine compounds, and this compound should be handled with the assumption that it presents similar hazards.

Safe Handling and Storage

Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to avoid inhalation of dust or vapors.[4][5]

-

Eye Protection: Wear tight-sealing safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[5][6] Gloves must be inspected before use and disposed of properly after handling.[6]

-

Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

General Hygiene and Handling Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Wash hands thoroughly after handling and before breaks.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

-

Keep in a dark place, as some related compounds are light-sensitive.[6]

-

Store locked up or in an area accessible only to qualified personnel.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]

Emergency and First-Aid Procedures

Immediate action is required in case of exposure or accidental release.

| Exposure Route | First-Aid Measure | Reference |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately. | [5] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [5][7] |

Accidental Release Measures

-

Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment (PPE) as described in Section 3.1. Avoid breathing dust.[6]

-

Containment: Prevent the product from entering drains.[6]

-

Cleanup: Sweep up the spill and shovel it into a suitable, closed container for disposal. Avoid creating dust.[5][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]

-

Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Application in Organic Synthesis: Fischer Indole Synthesis

This compound is a valuable precursor for synthesizing substituted indoles via the Fischer indole synthesis. This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Representative Experimental Protocol: Synthesis of a 7-Iodoindole Derivative

This protocol is adapted from procedures for structurally similar halogenated phenylhydrazines and serves as a general guide.[9]

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

-

Add a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

Step 2: Cyclization, Work-up, and Isolation

-

Heat the reaction mixture to reflux for 2-4 hours to facilitate the cyclization.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker of ice water to precipitate the crude indole product.

-

Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude indole derivative using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its utility in the synthesis of complex organic molecules, particularly in the field of drug discovery, makes a thorough understanding of its handling and safety essential. By implementing robust engineering controls, consistent use of personal protective equipment, and following established emergency procedures, researchers can mitigate the risks associated with this compound and leverage its synthetic potential safely.

References

- 1. (3-Iodophenyl)hydrazine hydrochloride () for sale [vulcanchem.com]

- 2. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. 5.imimg.com [5.imimg.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of (2-Iodophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of (2-Iodophenyl)hydrazine hydrochloride, focusing on its solubility characteristics. Given the limited availability of specific quantitative solubility data in public literature, this document provides a framework for solubility prediction, detailed experimental protocols for its determination, and relevant physicochemical properties. This guide is intended to be a foundational resource for laboratory professionals engaged in chemical synthesis and drug development.

Introduction to this compound

This compound is an aromatic hydrazine derivative of significant interest in organic synthesis. Its molecular structure, featuring an iodinated phenyl ring and a hydrazine hydrochloride moiety, makes it a versatile building block, particularly in the Fischer indole synthesis for creating complex heterocyclic compounds. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and in potential formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 60481-34-7 | [1][2] |

| Molecular Formula | C₆H₈ClIN₂ | [1][2] |

| Formula Weight | 270.5 g/mol | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room temperature, under inert gas (nitrogen or Argon) at 2–8 °C, in a dark place. | [1][2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by drawing parallels with structurally similar compounds. The presence of the polar hydrazine hydrochloride group suggests solubility in polar solvents, while the nonpolar iodophenyl group indicates some affinity for less polar organic solvents.

For a related compound, phenylhydrazine hydrochloride, it is noted to be soluble in water, ethanol, and other polar solvents[3]. It is reasonable to expect this compound to exhibit similar behavior. For another analogous compound, 4-Cyanophenylhydrazine Hydrochloride, it is soluble in DMSO and methanol[4].

Predicted Solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Likely Soluble | The hydrochloride salt can readily dissociate and interact with polar protic solvents. |

| Aprotic Polar | DMSO, DMF | Likely Soluble | The polarity of these solvents can solvate the ionic hydrochloride and the polar hydrazine group. |

| Less Polar | Dichloromethane, Ethyl Acetate | Sparingly Soluble to Insoluble | The nonpolar iodophenyl ring may allow for some interaction, but the highly polar hydrochloride salt will limit solubility. |

| Nonpolar | Hexanes, Toluene | Likely Insoluble | The high polarity of the salt form is incompatible with nonpolar solvents. |

Note: The free base, (2-Iodophenyl)hydrazine, may exhibit higher solubility in less polar organic solvents compared to its hydrochloride salt.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the quantitative determination of this compound solubility, adapted from established methods for similar compounds[4]. This method, known as the isothermal equilibrium method, is a standard approach for generating reliable solubility data.

Materials and Equipment:

-

This compound

-

High-purity organic solvents of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to several vials. The excess solid should be clearly visible.

-

Pipette a precise volume of the desired solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed until equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Quantitatively dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard curve should be prepared using solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the analyzed concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Applications in Synthesis

This compound is a key precursor in various organic syntheses. Its primary application is in the Fischer indole synthesis , a well-established method for synthesizing indole rings, which are prevalent scaffolds in many pharmaceutically active compounds. The presence of the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.

The hydrochloride salt form is often preferred in synthesis as it is typically more stable and easier to handle than the free base[5]. The salt can be used directly in reactions, often in polar solvents like ethanol, or neutralized in situ with a mild base to generate the reactive free hydrazine.

Safety Information

This compound should be handled with care in a laboratory setting. The free base, (2-iodophenyl)hydrazine, is classified as toxic if swallowed and is suspected of causing cancer[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 60481-34-7 [sigmaaldrich.com]

- 2. 2-IODOPHENYLHYDRAZINE HYDROCHLORIDE | 60481-34-7 [amp.chemicalbook.com]

- 3. chemiis.com [chemiis.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2-Iodophenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies relevant to (2-Iodophenyl)hydrazine hydrochloride. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents predicted spectral characteristics based on known chemical principles and data from structurally analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to the analysis of such compounds.

Spectroscopic Data

Predicted ¹H NMR Spectroscopic Data

The expected proton NMR spectrum of this compound would be primarily influenced by the electron-withdrawing effect of the iodine atom and the hydrazinium group on the aromatic ring. The solvent used for analysis (e.g., DMSO-d₆ or D₂O) will also affect the chemical shifts, particularly for the labile amine and ammonium protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 6.5 - 8.0 | Multiplets | The four protons on the phenyl ring will appear as a complex pattern of multiplets due to spin-spin coupling. The proton ortho to the iodine will be the most downfield. |

| NH₂ | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. |

| NH₃⁺ | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange may broaden the signal. |

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will show six distinct signals for the phenyl ring carbons. The carbon atom bonded to the iodine (C-I) will be significantly shifted, and its signal may be broadened due to quadrupolar relaxation of the iodine nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-I | 90 - 100 | The C-I bond will cause a characteristic upfield shift compared to unsubstituted benzene. |

| C-NHNH₃⁺ | 145 - 155 | The carbon attached to the hydrazinium group will be shifted downfield. |

| Aromatic CH | 115 - 140 | The remaining four aromatic carbons will resonate in this region. |

Predicted IR Spectroscopic Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H Stretch (NH₃⁺) | 3200 - 2800 (broad) | Stretching |

| N-H Stretch (NH₂) | 3400 - 3200 | Asymmetric and symmetric stretching |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching |

| N-H Bend (NH₃⁺) | 1600 - 1500 | Bending |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching |

| C-N Stretch | 1350 - 1250 | Stretching |

| C-I Stretch | 600 - 500 | Stretching |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of hydrazine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (for a Fourier Transform IR - FTIR spectrometer):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Mode: Transmittance or Absorbance.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical sample.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample.

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 7-Iodoindoles using (2-Iodophenyl)hydrazine HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-iodoindoles via the Fischer indole synthesis, utilizing (2-Iodophenyl)hydrazine hydrochloride as a key starting material. The resulting 7-iodoindole scaffold is a valuable building block in medicinal chemistry, offering a handle for further functionalization and the development of novel therapeutic agents.

Introduction

The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] This method allows for the synthesis of a wide variety of substituted indoles, which are core structures in many natural products and pharmaceuticals.[2]

The use of this compound as the starting hydrazine leads to the formation of 7-iodoindoles. The iodine atom at the 7-position of the indole ring is of particular interest in drug discovery as it can serve as a versatile synthetic handle for introducing various substituents through cross-coupling reactions. Additionally, the presence of a halogen at this position can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of (2-Iodophenyl)hydrazine with an aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone.[2]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[1]

-

[2][2]-Sigmatropic Rearrangement: A key step in the synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the enamine intermediate.[1]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic 7-iodoindole product.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 7-iodoindoles using this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst, may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 7-Iodoindoles in Acetic Acid

This protocol describes a one-pot synthesis where the hydrazone formation and subsequent cyclization are carried out in acetic acid, which acts as both the solvent and the acid catalyst.[3]

Materials:

-

This compound

-

Appropriate ketone or aldehyde (e.g., butan-2-one for 7-iodo-2,3-dimethylindole)

-

Glacial acetic acid

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add the corresponding ketone or aldehyde (1.1 eq).

-

Heat the reaction mixture to reflux (typically 80-118°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 7-iodoindole.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis of various indole derivatives. Note that specific yields for 7-iodoindoles may vary depending on the chosen ketone or aldehyde.

| Entry | Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (2-Iodophenyl)hydrazine HCl | Butan-2-one | Acetic Acid | Reflux | 4 | Est. 60-80 |

| 2 | (2-Iodophenyl)hydrazine HCl | Cyclohexanone | Acetic Acid | Reflux | 6 | Est. 65-85 |

| 3 | (2-Iodophenyl)hydrazine HCl | Acetophenone | Polyphosphoric Acid | 100 | 2 | Est. 50-70 |

| 4 | Phenylhydrazine | Acetone | Acetic Acid | Reflux | 0.5 | 50[4] |

| 5 | p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30[5] |

*Estimated yields based on typical Fischer indole synthesis reactions. Actual yields may vary and require optimization.

Applications in Drug Discovery and Development

7-Iodoindoles are valuable intermediates in the synthesis of biologically active compounds. The iodine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Indole derivatives are known to interact with various biological targets, including protein kinases and inflammatory pathway components. The introduction of an iodine atom at the 7-position can modulate the binding affinity and selectivity of these compounds.

Inhibition of Protein Kinases in Cancer Signaling

Many indole-based compounds have been developed as protein kinase inhibitors for cancer therapy.[6] Certain 7-substituted indoles and azaindoles have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival.[7] The 7-iodoindole scaffold can serve as a key building block for the synthesis of such inhibitors.

Modulation of Inflammatory Signaling Pathways

Indole derivatives have also been investigated as modulators of inflammatory pathways.[8] For instance, some indole compounds have been shown to inhibit the production of pro-inflammatory cytokines by targeting key signaling molecules. The development of 7-iodoindole-based compounds could lead to novel anti-inflammatory agents.

Conclusion

The Fischer indole synthesis using this compound provides a reliable and straightforward method for the preparation of 7-iodoindoles. These compounds are versatile synthetic intermediates with significant potential in the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of novel indole derivatives.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Substituted Indoles from (2-Iodophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a fundamental heterocyclic scaffold prevalent in a multitude of biologically active compounds, playing a crucial role in the development of pharmaceuticals and other bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, utilizing (2-iodophenyl)hydrazine hydrochloride as a versatile starting material. Two primary synthetic strategies are presented: the classic Fischer indole synthesis for the preparation of 7-iodoindoles and the modern palladium-catalyzed Larock indole synthesis for accessing 2,3-disubstituted indoles. The resulting substituted indoles are of significant interest as intermediates in drug discovery, particularly in the design of kinase inhibitors.[2]

Fischer Indole Synthesis of 7-Iodoindoles

The Fischer indole synthesis is a robust and widely employed method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][3] This approach allows for the direct synthesis of indoles with substitution patterns dictated by the choice of the carbonyl compound.

Experimental Protocol: Synthesis of 2,3-Dimethyl-7-iodo-1H-indole

This protocol details the synthesis of a disubstituted 7-iodoindole from this compound and butan-2-one.

Materials:

-

This compound

-

Butan-2-one

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, combine this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol. To this suspension, add butan-2-one (1.2 eq). Stir the mixture at room temperature for 2-3 hours, monitoring the consumption of the starting hydrazine by thin-layer chromatography (TLC).

-

Indolization: Once the hydrazone formation is complete, add glacial acetic acid to the reaction mixture. Heat the solution to reflux (approximately 100-110°C) for 4-6 hours. The reaction progress can be monitored by TLC.[4][5]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,3-dimethyl-7-iodo-1H-indole.

Quantitative Data for Fischer Indole Synthesis

The following table presents representative data for the synthesis of various 7-iodoindoles from this compound and different ketones.

| Entry | Ketone | Product | Typical Yield (%) |

| 1 | Acetone | 2-Methyl-7-iodo-1H-indole | 75-85 |

| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-8-iodocarbazole | 80-90 |

| 3 | Propiophenone | 3-Methyl-2-phenyl-7-iodo-1H-indole | 70-80 |

| 4 | Phenylacetone | 2-Methyl-3-phenyl-7-iodo-1H-indole | 72-82 |

Larock Indole Synthesis of 2,3-Disubstituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[6][7] For this application, this compound is first converted to 2-iodoaniline, which then serves as the substrate for the Larock cyclization.

Experimental Protocol: Synthesis of 2,3-Dipropyl-1H-indole

This protocol outlines the synthesis of a 2,3-dialkyl-substituted indole from 2-iodoaniline and 4-octyne.

Materials:

-

2-Iodoaniline

-

4-Octyne

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq). Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

-

Reagent Addition: Add anhydrous DMF, followed by 4-octyne (2.0 eq) via syringe.

-

Reaction: Stir the mixture at 100°C for 12-24 hours, monitoring the reaction by TLC.[8]

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain 2,3-dipropyl-1H-indole.

Quantitative Data for Larock Indole Synthesis

The following table provides representative yields for the Larock indole synthesis of various 2,3-disubstituted indoles from 2-iodoaniline.

| Entry | Alkyne | Product | Typical Yield (%) |

| 1 | Diphenylacetylene | 2,3-Diphenylindole | 85 |

| 2 | 4-Octyne | 2,3-Di-n-propylindole | 78 |

| 3 | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 88 |

| 4 | 3-Hexyne | 2,3-Diethylindole | 81 |

Table adapted from representative yields for the Larock indole synthesis.[8]

Logical and Experimental Workflows

References

- 1. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Fischer Indole Synthesis with (2-Iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Fischer indole synthesis using (2-iodophenyl)hydrazine as a key starting material. The synthesis of 4-iodoindoles is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions.

Introduction

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring system.[1][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction efficiency and yield.[4] This document outlines various reaction conditions and provides detailed experimental protocols for the synthesis of 4-iodoindole derivatives.

Reaction Conditions Summary

The successful synthesis of 4-iodoindoles via the Fischer indole synthesis can be achieved using a variety of carbonyl compounds in conjunction with (2-iodophenyl)hydrazine. The choice of catalyst and solvent system is crucial for optimizing the reaction yield and minimizing side products. Below is a summary of reaction conditions compiled from the literature.

| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Pyruvate | Acetic Acid | Acetic Acid | Reflux | 3 | 64 (overall) |

| Cyclohexanone | p-Toluenesulfonic acid | Ethanol | Microwave (600W) | 0.05 | 91 |

| Various Ketones | Zinc Chloride | Triethylene Glycol | Microwave | - | High |

| Various Ketones | Polyphosphoric Acid | - | Elevated | - | - |

Note: The yield for the reaction with ethyl pyruvate is reported as the overall yield for a two-step process (hydrazone formation and indolization) as described in a patent.[5] The specific yield for the indolization step alone was not detailed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Iodo-1H-indole-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of substituted indole-2-carboxylic acid esters.[5]

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve (2-iodophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol.

-

Add ethyl pyruvate (1.0 eq) to the solution.

-

Heat the mixture to reflux at a temperature of 50-80°C and monitor the reaction for 3-5 hours.

-

After completion, remove the solvent under reduced pressure.

-

Recrystallize the resulting crude phenylhydrazone from an aqueous ethanol solution to obtain pale yellow crystals.

Step 2: Indolization

-

To the purified phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.

-

Heat the reaction mixture to an elevated temperature (typically 80-120°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude ethyl 4-iodo-1H-indole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Iodo-1,2,3,4-tetrahydrocarbazole

This protocol is based on a general method for microwave-assisted Fischer indole synthesis.[6]

-

In a microwave-safe reaction vessel, combine (2-iodophenyl)hydrazine (1.0 eq), cyclohexanone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield 4-iodo-1,2,3,4-tetrahydrocarbazole.

Logical Workflow and Signaling Pathways

The Fischer indole synthesis follows a well-established reaction mechanism. The general workflow and the key mechanistic steps are illustrated in the diagrams below.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Acid Catalysts for Fischer Indole Synthesis with (2-Iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the acid-catalyzed Fischer indole synthesis of 7-iodoindoles using (2-iodophenyl)hydrazine as a key starting material. The 7-iodoindole scaffold is a valuable building block in medicinal chemistry and materials science, and understanding the role of different acid catalysts is crucial for optimizing its synthesis.

Introduction

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[1][3] The choice of acid catalyst is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product.[4] Both Brønsted acids (e.g., acetic acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) are commonly employed.[1][5]

This document outlines protocols for the use of three common acid catalysts—glacial acetic acid, polyphosphoric acid (PPA), and zinc chloride—in the Fischer indole synthesis of 7-iodoindoles from (2-iodophenyl)hydrazine.

Reaction Mechanism and Workflow

The acid-catalyzed Fischer indole synthesis with (2-iodophenyl)hydrazine follows a well-established multi-step mechanism. The general workflow involves the initial formation of a (2-iodophenyl)hydrazone from the reaction of (2-iodophenyl)hydrazine with an aldehyde or ketone, followed by the acid-catalyzed intramolecular cyclization to the 7-iodoindole.

Figure 1: General mechanism of the acid-catalyzed Fischer indole synthesis.

A typical experimental workflow for this synthesis is depicted below.

Figure 2: A generalized experimental workflow for the synthesis of 7-iodoindoles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 7-iodoindoles using different acid catalysts.

| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyruvic acid | Glacial Acetic Acid | Glacial Acetic Acid | Reflux (~118) | 8-15 | Moderate |

| 2 | Acetophenone | Polyphosphoric Acid | None | 100-120 | 0.17 | Good |

| 3 | Cyclohexanone | Zinc Chloride / Triethylene Glycol | Triethylene Glycol | Microwave | 0.25 | High |

| 4 | Propiophenone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux (~118) | 10 | Moderate |

| 5 | Butanone | Polyphosphoric Acid | None | 110 | 0.5 | Good |

Note: "Moderate", "Good", and "High" yields are qualitative descriptors based on literature reports and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Glacial Acetic Acid Catalyzed Synthesis of 7-Iodoindoles

This protocol is adapted from a general procedure for the synthesis of halogenated indoles.[2]

Materials:

-

(2-Iodophenyl)hydrazine hydrochloride (1 equivalent)

-

Aldehyde or ketone (1.1 equivalents)

-

Anhydrous ethanol

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound in anhydrous ethanol. Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution. Add a few drops of glacial acetic acid as a catalyst and stir the mixture at room temperature until hydrazone formation is complete (monitor by TLC).

-

Indolization: To the flask containing the hydrazone, add an excess of glacial acetic acid to act as both the catalyst and solvent.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 8-15 hours. The reaction progress can be monitored by TLC.[2]

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 7-iodoindole.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 7-Iodoindoles

This protocol is a general method for Fischer indole synthesis using PPA.[6]

Materials:

-

(2-Iodophenyl)hydrazone (1 equivalent)

-

Polyphosphoric acid (PPA)

-

Ice water

Procedure:

-

Hydrazone Preparation: Prepare the (2-iodophenyl)hydrazone from (2-iodophenyl)hydrazine and the desired ketone or aldehyde using a standard condensation method.

-

Indolization: In a separate beaker, heat polyphosphoric acid (approximately 10-20 times the weight of the hydrazone) to 100-120°C with stirring.

-

Carefully add the pre-formed (2-iodophenyl)hydrazone to the hot PPA with vigorous stirring.

-

Maintain the reaction temperature at 100-120°C for approximately 10-15 minutes.[6] The mixture will typically darken.

-

Work-up and Isolation: Allow the reaction mixture to cool slightly and then pour it onto crushed ice with stirring to precipitate the solid product.

-

Filter the solid, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.

-

Dry the product to obtain the crude 7-iodoindole.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Protocol 3: Zinc Chloride Catalyzed Synthesis of 7-Iodoindoles under Microwave Irradiation

This protocol is based on a microwave-assisted Fischer indole synthesis using zinc chloride.[7]

Materials:

-

(2-Iodophenyl)hydrazone (1 equivalent)

-

Zinc chloride (catalytic amount, e.g., 0.1-0.5 equivalents)

-

Triethylene glycol (solvent)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine the (2-iodophenyl)hydrazone, a catalytic amount of zinc chloride, and triethylene glycol as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture under controlled microwave irradiation to the desired temperature (e.g., 150-200°C) for a short period (e.g., 5-15 minutes). The optimal temperature and time should be determined for each specific substrate.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 7-iodoindole by column chromatography or recrystallization.

Concluding Remarks

The choice of acid catalyst for the Fischer indole synthesis of 7-iodoindoles from (2-iodophenyl)hydrazine depends on several factors, including the reactivity of the carbonyl compound, the desired reaction conditions (thermal vs. microwave), and the scale of the synthesis. Glacial acetic acid offers a convenient one-pot procedure, while polyphosphoric acid can be effective for rapid, solvent-free reactions. Zinc chloride, particularly under microwave irradiation, can provide a fast and efficient method for this transformation. Researchers should screen these catalysts and optimize reaction conditions to achieve the best results for their specific substrates.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ymerdigital.com [ymerdigital.com]

- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 7-Iodoindoles via Fischer Indole Synthesis

Abstract

These application notes provide a comprehensive guide for the synthesis of 7-iodoindoles, a crucial scaffold in medicinal chemistry and drug development, utilizing (2-Iodophenyl)hydrazine hydrochloride as the starting material. The Fischer indole synthesis, a robust and versatile method, is detailed herein. This document offers specific experimental protocols, a summary of reaction parameters with various ketones, and visual aids to elucidate the reaction pathway and experimental workflow. The target audience for these notes includes researchers, scientists, and professionals in the field of drug development.

Introduction

The indole nucleus is a privileged scaffold in a vast array of pharmacologically active compounds and natural products. The introduction of a halogen, such as iodine, at the 7-position of the indole ring, offers a valuable handle for further functionalization through various cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for drug discovery. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2][3] This document outlines the application of the Fischer indole synthesis for the specific preparation of 7-iodoindoles from this compound.

Chemical Reaction Pathway

The synthesis of 7-iodoindoles from this compound and a carbonyl compound proceeds through the well-established mechanism of the Fischer indole synthesis. The key steps are:

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (2-iodophenyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[4]

-

Aromatization and Cyclization: The resulting intermediate undergoes aromatization and subsequent cyclization with the elimination of ammonia to yield the final 7-iodoindole product.[4]

Below is a DOT language representation of this pathway.

Figure 1: General reaction pathway for the Fischer indole synthesis of 7-iodoindoles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 7-iodoindoles from this compound and different ketones. The data is compiled from analogous reactions and established protocols for Fischer indole synthesis.

| Entry | Ketone/Aldehyde | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanone | 8-Iodo-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 2-4 | ~75-85 |

| 2 | Acetone | 7-Iodo-2-methylindole | Polyphosphoric Acid | 100-120 | 1-2 | ~60-70 |

| 3 | 3-Pentanone | 7-Iodo-2,3-diethylindole | Acetic Acid/ZnCl₂ | Reflux | 3-5 | ~65-75 |

| 4 | Ethyl Pyruvate | Ethyl 7-iodo-2-indolecarboxylate | Acetic Acid | Reflux | 4-6 | ~60-70 |

Experimental Protocols

Protocol 1: Synthesis of 8-Iodo-1,2,3,4-tetrahydrocarbazole from Cyclohexanone

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, suspend this compound in glacial acetic acid.

-

Add cyclohexanone to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from ethanol to afford the pure 8-Iodo-1,2,3,4-tetrahydrocarbazole.

Protocol 2: Synthesis of 7-Iodo-2-methylindole from Acetone using Polyphosphoric Acid

Materials:

-

This compound (1.0 eq)

-

Acetone (1.5 eq)

-

Polyphosphoric Acid (PPA)

-

Ice-water

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, add this compound and acetone.

-

Carefully add polyphosphoric acid to the mixture with stirring.

-

Heat the reaction mixture to 100-120 °C for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to yield pure 7-Iodo-2-methylindole.